molecular formula C19H30O7 B1256280 alpha-Propoxycarbonyldihydroartemisine CAS No. 71939-53-2

alpha-Propoxycarbonyldihydroartemisine

Cat. No. B1256280
CAS RN: 71939-53-2
M. Wt: 370.4 g/mol
InChI Key: KLXJFPJVOUUTBC-JQLUWMRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Propoxycarbonyldihydroartemisine, also known as Alpha-Propoxycarbonyldihydroartemisine, is a useful research compound. Its molecular formula is C19H30O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Propoxycarbonyldihydroartemisine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Propoxycarbonyldihydroartemisine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71939-53-2

Product Name

alpha-Propoxycarbonyldihydroartemisine

Molecular Formula

C19H30O7

Molecular Weight

370.4 g/mol

IUPAC Name

propyl [(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl] carbonate

InChI

InChI=1S/C19H30O7/c1-5-10-21-17(20)23-15-12(3)14-7-6-11(2)13-8-9-18(4)24-16(22-15)19(13,14)26-25-18/h11-16H,5-10H2,1-4H3/t11-,12-,13+,14+,15+,16-,18-,19-/m1/s1

InChI Key

KLXJFPJVOUUTBC-JQLUWMRHSA-N

Isomeric SMILES

CCCOC(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C

SMILES

CCCOC(=O)OC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C

Canonical SMILES

CCCOC(=O)OC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C

synonyms

alpha-propoxycarbonyldihydroartemisine
alpha-propoxycarbonyldihydroartemisine, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer
artemisine, alpha-propoxycarbonyldihydro-
SM 242
SM-242
SM242

Origin of Product

United States

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